molecular formula C12H8BrN3 B13690233 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13690233
M. Wt: 274.12 g/mol
InChI Key: VHMZAURKSOWQLL-UHFFFAOYSA-N
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Description

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom and a pyridyl group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: The bromine atom allows for further functionalization through substitution reactions, while the pyridyl group provides additional sites for interaction with biological targets .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

8-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-9-4-3-7-16-8-11(15-12(9)16)10-5-1-2-6-14-10/h1-8H

InChI Key

VHMZAURKSOWQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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